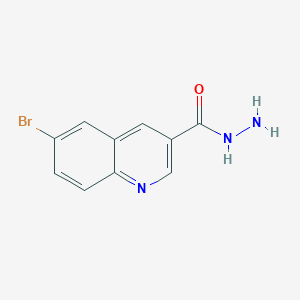
2-Hydroxy-5-methoxy-4-(2-(trimethylsilyl)ethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-methoxy-4-(2-(trimethylsilyl)ethoxy)benzaldehyde is an organic compound that belongs to the class of hydroxybenzaldehydes. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a trimethylsilyl-ethoxy group attached to a benzaldehyde core. It is an isomer of vanillin and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methoxy-4-(2-(trimethylsilyl)ethoxy)benzaldehyde can be achieved through several methods. One common method involves the Reimer-Tiemann reaction, which is performed on 4-methoxyphenol. This reaction typically yields the desired compound with a high efficiency of around 79% . The reaction conditions include the use of chloroform and a strong base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-methoxy-4-(2-(trimethylsilyl)ethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert it into alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride in ethanol is a typical reducing agent used for this compound.
Substitution: Reagents such as halogens and nucleophiles are often used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted benzaldehyde derivatives
Aplicaciones Científicas De Investigación
2-Hydroxy-5-methoxy-4-(2-(trimethylsilyl)ethoxy)benzaldehyde has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-methoxy-4-(2-(trimethylsilyl)ethoxy)benzaldehyde involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Vanillin: An isomer with similar aromatic properties but different functional groups.
Isovanillin: Another isomer with a different arrangement of hydroxy and methoxy groups.
2-Hydroxy-4-methoxybenzaldehyde: A compound with similar structure but different substitution pattern.
Uniqueness
2-Hydroxy-5-methoxy-4-(2-(trimethylsilyl)ethoxy)benzaldehyde is unique due to the presence of the trimethylsilyl-ethoxy group, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propiedades
Número CAS |
828933-87-5 |
|---|---|
Fórmula molecular |
C13H20O4Si |
Peso molecular |
268.38 g/mol |
Nombre IUPAC |
2-hydroxy-5-methoxy-4-(2-trimethylsilylethoxy)benzaldehyde |
InChI |
InChI=1S/C13H20O4Si/c1-16-12-7-10(9-14)11(15)8-13(12)17-5-6-18(2,3)4/h7-9,15H,5-6H2,1-4H3 |
Clave InChI |
UOVGQFDGQZSYFY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C=O)O)OCC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B15065523.png)



![2-bromo-3-methyl-6,7-dihydrothiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B15065553.png)
